2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS No.: 941982-26-9
Cat. No.: VC4550474
Molecular Formula: C22H17ClN4O4
Molecular Weight: 436.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941982-26-9 |
|---|---|
| Molecular Formula | C22H17ClN4O4 |
| Molecular Weight | 436.85 |
| IUPAC Name | 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Standard InChI | InChI=1S/C22H17ClN4O4/c23-15-3-1-14(2-4-15)17-12-18-22(29)26(7-8-27(18)25-17)13-21(28)24-16-5-6-19-20(11-16)31-10-9-30-19/h1-8,11-12H,9-10,13H2,(H,24,28) |
| Standard InChI Key | YFADKTIAODQVIQ-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
Introduction
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound features a unique bicyclic structure, which includes a pyrazole ring fused with a pyrazine ring, along with additional functional groups such as chlorophenyl and benzodioxin moieties. These structural elements contribute to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic synthesis techniques. Common methods include the coupling of different aromatic and heterocyclic moieties, often requiring careful optimization of reaction conditions to maximize yield and purity.
Biological Activities
Compounds within the pyrazolo[1,5-a]pyrazine family have been studied for their potential as therapeutic agents, particularly as antagonists of vasopressin receptors, such as the V1b receptor, which plays a role in regulating blood pressure and fluid balance in the body. While specific biological activities of this compound are not extensively documented, related compounds have shown promise in various pharmacological applications, including anti-inflammatory, antibacterial, and anticancer properties.
Potential Applications
Given its structural similarity to other pyrazolo[1,5-a]pyrazines, this compound may have potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific receptors or pathways. Further research is needed to fully explore its biological activities and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume